molecular formula C12H11Cl2N B061786 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole CAS No. 175205-50-2

1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole

Cat. No. B061786
M. Wt: 240.12 g/mol
InChI Key: PZQGRGDARNXLSP-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

  • Corrosion Inhibition : A pyrrole derivative was synthesized and found to have good inhibition efficiency on steel surfaces by blocking active sites. This suggests potential applications in materials science and engineering for preventing corrosion (Louroubi et al., 2019).

  • Synthetic Chemistry : The reaction of pyrroles with dichlorocarbene, including 2,5-dimethyl-1H-pyrrole, has been explored, revealing insights into heterocyclic ring expansions. Such studies are fundamental to developing new synthetic methodologies in organic chemistry (Jones & Rees, 1969).

  • Pharmaceutical Applications : Certain pyrrole derivatives have been shown to exhibit antimicrobial activity, suggesting their potential use in developing new therapeutic agents (Hublikar et al., 2019).

  • Electrochemical Studies : Some pyrrole derivatives have been synthesized and studied for their electrochemical properties. This research is significant for understanding the interaction of these compounds with metal surfaces, which can be applied in corrosion science (Louroubi et al., 2021).

  • Optoelectronic Materials : Research on polymers containing pyrrole units, like 2,5-dimethyl-1H-pyrrole, has revealed their potential in creating highly luminescent materials. Such materials are valuable in the development of optoelectronic devices (Zhang & Tieke, 2008).

  • Non-linear Optical Materials : Some pyrrole derivatives have been identified as potential materials for non-linear optical applications due to their significant hyperpolarizability, which is crucial in photonics and telecommunication technologies (Singh et al., 2014).

  • Drug Development : Pyrrole derivatives have been studied for their affinity to cannabinoid receptors, with implications in developing new pharmacological agents for various health conditions (Silvestri et al., 2008).

  • Chemical Reactivity Studies : Extensive computational and experimental studies on pyrrole derivatives provide insights into their chemical reactivity, molecular structure, and spectroscopic properties. This knowledge is fundamental for chemical synthesis and material science applications (Singh et al., 2015).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that should be taken when handling it.


Future Directions

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Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole”, you may need to consult specialized chemical databases or scientific literature.


properties

IUPAC Name

1-(3,5-dichlorophenyl)-2,5-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N/c1-8-3-4-9(2)15(8)12-6-10(13)5-11(14)7-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQGRGDARNXLSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=CC(=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440794
Record name 1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole

CAS RN

175205-50-2
Record name 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
W Mahy, M Patel, D Steadman… - Journal of medicinal …, 2020 - ACS Publications
The Wnt family of proteins are secreted signaling proteins that play key roles in regulating cellular functions. Recently, carboxylesterase Notum was shown to act as a negative regulator …
Number of citations: 14 pubs.acs.org
M Touitou - 2022 - kclpure.kcl.ac.uk
Pulmonary tuberculosis, caused by the pathogen Mycobacterium tuberculosis, was declared a world health emergency by the World Health Organisation (WHO) in 1993 and is among …
Number of citations: 0 kclpure.kcl.ac.uk
HT Nguyen, PH Tran - VNUHCM …, 2017 - stdjns.scienceandtechnology.com.vn
MIL-53 (Al) được tổng hợp bằng phương pháp dung nhiệt (solvothermal method) sử dụng aluminum nitrate (Al (NO3) 3) như là một nguồn cung cấp Al và 1, 4-benzenedicarboxylic acid …

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